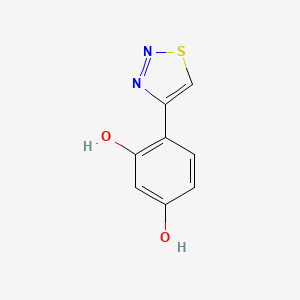

1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol typically involves the reaction of commercially available hydrazides or thiosemicarbazides with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole moiety’s electron-deficient nature enables nucleophilic substitutions at the sulfur-adjacent C4 position. Key examples include:

a. Thiolation Reactions

In ethanol under reflux, the compound reacts with thiols (RSH) in the presence of K₂CO₃ to form sulfur-linked derivatives. For instance:

1,3-Benzenediol-thiadiazole+RSHK2CO3,EtOH4-RS-1,3-benzenediol-thiadiazole

Yields range from 65–89% depending on the thiol’s steric bulk .

b. Amination

Treatment with primary amines (RNH₂) in DMF at 80°C replaces the thiadiazole’s sulfur with amine groups, forming 4-amino derivatives .

Electrophilic Aromatic Substitution

The 1,3-benzenediol ring undergoes regioselective electrophilic substitution at the para position relative to hydroxyl groups:

Oxidation

The diol moiety is susceptible to oxidation. Using KMnO₄ in acidic conditions converts it to a quinone structure:

1,3-Benzenediol-thiadiazoleKMnO4/H+4-(1,2,3-thiadiazol-4-yl)-1,3-quinone

This reaction is critical for generating redox-active intermediates .

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiadiazole ring to a dihydrothiadiazole, preserving the benzene ring .

Biocatalytic Coupling

Laccase-catalyzed oxidation in aqueous buffer (pH 5) generates ortho-quinone intermediates, enabling 1,4-thia-Michael additions with thiols:

1,3-Benzenediol-thiadiazoleLaccaseOrtho-quinoneRSHThioether adducts

This method achieves yields up to 94% under mild conditions .

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis:

1,3-Benzenediol-thiadiazole+RC≡CHCuI, DMFTriazole-fused derivatives

Products show enhanced π-conjugation, useful in materials science .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the thiadiazole ring undergoes Hurd–Mori rearrangement to form isothiazoles:

ThiadiazoleHClIsothiazole+N2S

This reaction is exploited to access structurally diverse heterocycles .

Coordination Chemistry

The compound acts as a bidentate ligand via its hydroxyl and thiadiazole nitrogen atoms. Reactions with transition metals yield complexes with potential catalytic activity:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH, RT | [Cu(L)₂(NO₃)₂] | Antifungal agents | |

| FeCl₃ | MeOH, reflux | [Fe(L)Cl₃(H₂O)₂] | Oxidation catalysts |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the S–N bond, generating thiyl radicals detectable via ESR spectroscopy .

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications of the compound "1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-" . However, the search results do provide information on related compounds, such as thiadiazole derivatives and their applications.

Chemical and Physical Properties

The physical and chemical properties of 1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)- with the CAS number 197565-71-2, are available on ChemNet . The molecular formula is C8H6N2O2S .

Potential Applications of Thiadiazole Derivatives

Thiadiazole derivatives have a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .

- Antifungal Applications: Research indicates that certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives exhibit high antifungal efficacy . One such compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), has shown to be an active agent against pathogenic fungi, including azole-resistant Candida species and molds . The antifungal activity of the C1 compound involves disruption of cell wall biogenesis .

- Synergistic Interactions: Studies suggest that 1,3,4-thiadiazole derivatives can increase the clinical efficacy of antibiotics like Amphotericin B (AmB) . Combining a specific 1,3,4-thiadiazole molecule, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), with AmB resulted in significantly lower MIC (minimum inhibitory concentration) values, reducing the effective toxicity of the drug .

- Anticancer potential: Research has explored the anticancer potential of novel 1,3,4-thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cell wall biogenesis in fungi, leading to cell lysis and death . The compound can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: This compound has similar antifungal properties and is used in similar applications.

4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Another thiadiazole derivative with potential biological activity.

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring and the thiadiazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-, also known as 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings, focusing on its potential therapeutic applications.

The compound has the following chemical structure:

- Chemical Formula : C10H8N2O3S

- CAS Number : 197565-71-2

- Molecular Weight : 240.25 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to 1,3-benzenediol with thiadiazole moiety have shown effectiveness against various bacterial strains. In one study, synthesized derivatives displayed minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)- has been evaluated for its cytotoxic properties against different cancer cell lines. A study reported that certain derivatives exhibited growth inhibition in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values ranging from 0.74 to 10.0 μg/mL . The most active compound showed a GI50 of 3.29 μg/mL against HCT116 cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In a series of experiments assessing the inhibition of edema in animal models, compounds containing the thiadiazole moiety demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of 1,3-benzenediol derivatives are attributed to their ability to interact with specific molecular targets:

- Hsp90 Inhibition : The compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of various oncoproteins .

- Antioxidant Properties : The presence of hydroxyl groups in the benzene ring contributes to its antioxidant capacity, which may play a role in its anticancer effects by reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of 1,3-benzenediol containing thiadiazole and tested their antimicrobial efficacy against multiple strains. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial activity significantly.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 16 | Strong against Gram-positive |

| Compound B | 31.25 | Moderate against Gram-negative |

Case Study 2: Anticancer Potential

In vitro studies on the cytotoxic effects of various thiadiazole derivatives revealed promising results against cancer cell lines. The following table summarizes the GI50 values observed:

| Cell Line | GI50 (μg/mL) | Compound |

|---|---|---|

| HCT116 | 3.29 | Compound X |

| H460 | 10 | Compound Y |

| MCF-7 | 5.0 | Compound Z |

Properties

CAS No. |

197565-71-2 |

|---|---|

Molecular Formula |

C8H6N2O2S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

4-(thiadiazol-4-yl)benzene-1,3-diol |

InChI |

InChI=1S/C8H6N2O2S/c11-5-1-2-6(8(12)3-5)7-4-13-10-9-7/h1-4,11-12H |

InChI Key |

ZAEPNQQYVTYJCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CSN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.